![molecular formula C17H20ClN3O B2911881 N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide CAS No. 2411294-37-4](/img/structure/B2911881.png)
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a tetrahydroindazole derivative and is also known by the name of BTI-320.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide involves the inhibition of the intestinal glucose transporter, which can reduce the absorption of glucose from the gut. This can help in the treatment of diabetes and obesity. Additionally, it can reduce inflammation in the gut by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide has been shown to have several biochemical and physiological effects. It can reduce the absorption of glucose from the gut, which can lower blood glucose levels and aid in weight loss. It can also reduce inflammation in the gut, which can improve symptoms of inflammatory bowel disease. Additionally, it can inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide in lab experiments is its specificity for the intestinal glucose transporter. This can help in the development of more targeted therapies for diabetes and obesity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide. One direction is the development of more potent and selective inhibitors of the intestinal glucose transporter for the treatment of diabetes and obesity. Another direction is the exploration of the potential use of this compound in the treatment of other diseases such as cancer and inflammatory bowel disease. Additionally, the development of more soluble forms of this compound can help in its application in lab experiments.
Métodos De Síntesis
The synthesis of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide involves the reaction between 1-benzyl-4,5,6,7-tetrahydroindazole and 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by simple filtration and purification.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide has shown promising results in scientific research for its potential applications in drug discovery and development. It has been studied for its ability to inhibit the intestinal glucose transporter, which can help in the treatment of diabetes and obesity. It has also been studied for its potential use in the treatment of inflammatory bowel disease, as it can reduce inflammation in the gut. Additionally, it has been studied for its potential use in the treatment of cancer, as it can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12(18)17(22)20-15-8-5-9-16-14(15)10-19-21(16)11-13-6-3-2-4-7-13/h2-4,6-7,10,12,15H,5,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTFMMJWGZJFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.